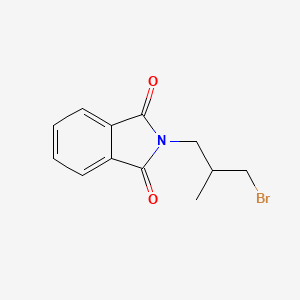

2-(3-溴-2-甲基丙基)异吲哚啉-1,3-二酮

描述

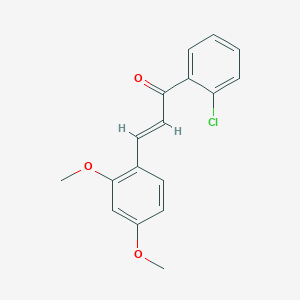

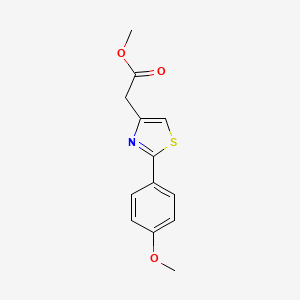

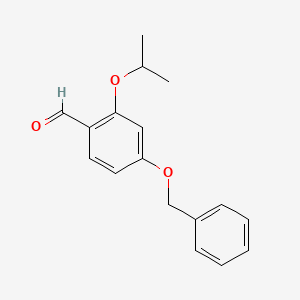

“2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” is a compound that belongs to the isoindoline family . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . This compound is derived from analogs of important biogenic amines .

Synthesis Analysis

The synthesis of isoindoline derivatives has been described in various ways . The aim of one study was to develop a green synthesis technique for isoindolines/dioxoisoindolines . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The dihedral angle between the five- and six-membered rings of the phthalamide system is 1.00 (16)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” include simple heating and relatively quick solventless reactions . These reactions lead to the formation of isoindolines and dioxoisoindolines .科学研究应用

抗菌活性与计算研究

对异吲哚啉-1,3-二酮衍生物(包括与 2-(3-溴-2-甲基丙基)异吲哚啉-1,3-二酮 在结构上相关的化合物)的研究揭示了它们的潜在抗菌特性。一项研究展示了与所要求化学物质在结构上相似的化合物的合成、结构表征和抗菌评价。该化合物对金黄色葡萄球菌和白色念珠菌表现出中等活性,并通过其优化分子结构的密度泛函理论 (DFT) 和对接研究得到支持 (Ghabbour 和 Qabeel,2016)。

合成绿色催化体系

绿色化学的创新涉及开发合成异吲哚啉-1,3-二酮衍生物的环保方法。已经引入了一种使用洋葱皮灰水提取物 (WEOPA) 的高效合成方法,强调不使用外部酸并突出了该方法的可持续性和环境友好性。该方法为生物废物管理提供了一种替代方案,同时以中等到良好的产率合成这些化合物 (Journal 等人,2019)。

材料科学的合成和表征

研究还探索了新型异吲哚啉-1,3-二酮衍生物的合成和表征,用于材料科学应用。通过钯催化取代异吲哚啉的氢化还原等方法形成新化合物表明它们在开发新材料和化学品方面的效用,这些材料和化学品在包括制药和农业在内的各个行业中具有潜在应用 (Hou 等人,2007)。

生物活性与分子对接研究

此外,异吲哚啉-1,3-二酮衍生物的合成已探索其生物活性,包括细胞毒性和抗氧化活性评估。分子对接研究补充了这些评估,提供了对化合物在分子水平上潜在作用机制的见解。在合成的衍生物中,特定的化合物显示出有希望的抗氧化活性,并且在与参与癌症途径的蛋白质对接时表现出显着的结合能,表明它们在药物发现和开发中的潜力 (Kumar 等人,2019)。

作用机制

The compounds derived from isoindolines were tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

未来方向

The future directions for “2-(3-Bromo-2-methylpropyl)isoindoline-1,3-dione” could involve further exploration of its potential applications in the field of medicinal chemistry, given its properties as a ligand of the dopamine receptor D2 . Additionally, the development of more sustainable and environmentally friendly synthetic approaches for this compound could be a focus of future research .

属性

IUPAC Name |

2-(3-bromo-2-methylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWIPGKAGCJNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)